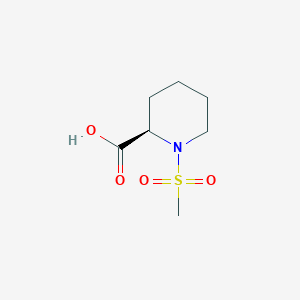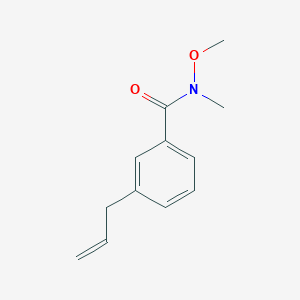
3-allyl-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of benzamide, characterized by the presence of an allyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the benzamide structure.
Métodos De Preparación
The synthesis of 3-allyl-N-methoxy-N-methylbenzamide can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes, with optimization for large-scale production.
Análisis De Reacciones Químicas
3-allyl-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organolithium and organomagnesium reagents, which facilitate nucleophilic acyl substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organolithium reagents can lead to the formation of ketones.
Aplicaciones Científicas De Investigación
3-allyl-N-methoxy-N-methylbenzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology and medicine, it may be investigated for its potential pharmacological properties. Additionally, it can be used in the preparation of β-trifluoromethyl enaminones, which are valuable intermediates in organic synthesis .
Mecanismo De Acción
The mechanism of action of 3-allyl-N-methoxy-N-methylbenzamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved may vary depending on the context of its application. For example, in pharmacological studies, it may interact with specific enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental investigation to elucidate.
Comparación Con Compuestos Similares
3-allyl-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as N-methylbenzamide and N-methoxy-N-methylbenzamide . These compounds share structural similarities but differ in the presence of specific functional groups. The uniqueness of this compound lies in the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.
Similar Compounds
- N-methylbenzamide
- N-methoxy-N-methylbenzamide
- 3-(Chloromethyl)-N-methoxy-N-methylbenzamide
- 3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE
- 3- (BENZYLOXY)-N-METHOXY-N-METHYLBENZAMIDE
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-3-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-6-10-7-5-8-11(9-10)12(14)13(2)15-3/h4-5,7-9H,1,6H2,2-3H3 |
Clave InChI |
VTBKLJWRESUQJR-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC(=C1)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


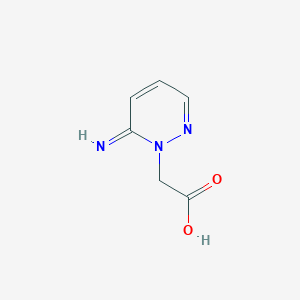
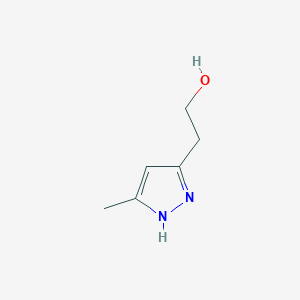

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
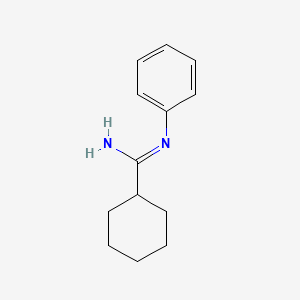
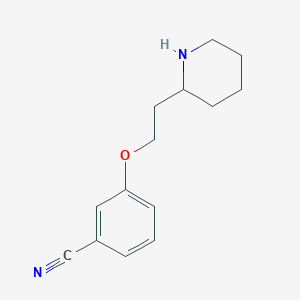
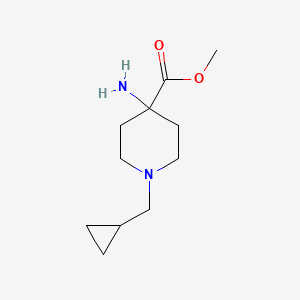
![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)

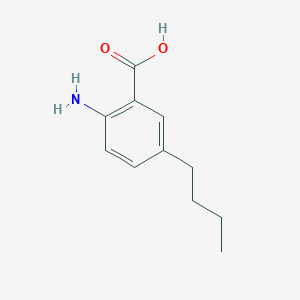
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
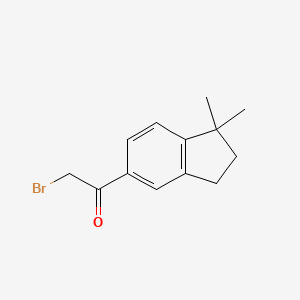
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
